Calcineurin Autoinhibitory Peptide

Description

Calcineurin in Calcium-Dependent Signaling Pathways

Calcineurin’s heterodimeric structure comprises a 61-kD catalytic A subunit (CaN A) and a 19-kD calcium-binding regulatory B subunit (CaN B). The enzyme is activated by sustained increases in intracellular calcium, which trigger calmodulin (CaM) binding to CaN A while CaN B stabilizes the active conformation through its EF-hand domains. This dual calcium-sensing mechanism allows calcineurin to decode calcium oscillation patterns, particularly in immune cells and neurons, where it regulates nuclear factor of activated T-cells (NFAT) dephosphorylation and subsequent gene transcription.

The catalytic core of CaN A (residues 1–373) adopts a β-sandwich fold typical of PPP-family phosphatases, while its regulatory region contains three critical elements:

- The CaM-binding domain (residues 389–414)

- An autoinhibitory segment (residues 457–482)

- A C-terminal extension (residues 483–521) involved in subcellular targeting.

Table 1: Key Structural Domains of Calcineurin A Subunit

| Domain | Residues | Function |

|---|---|---|

| Catalytic core | 1–373 | Phosphatase active site |

| CaM-binding | 389–414 | Binds calcium-loaded calmodulin |

| Autoinhibitory | 420–482 | Suppresses activity until relieved |

| C-terminal tail | 483–521 | Subcellular localization |

Historical Discovery of Autoinhibitory Domains in Ser/Thr Phosphatases

The concept of autoinhibition in protein phosphatases emerged from studies of calcineurin regulation in the early 1990s. Hashimoto et al. (1990) first identified residues 457–482 as a critical regulatory region through proteolytic digestion experiments, showing that removal of this segment increased basal phosphatase activity 10-fold. Subsequent mutagenesis revealed that Arg476, Arg477, and Asp467 form a charged cluster essential for autoinhibitory function—substituting these residues with alanine reduced inhibitory potency by 70–90%.

Comparative analysis with protein phosphatase 1 (PP1) and PP2A revealed that autoinhibition is a conserved regulatory strategy among PPP-family phosphatases. However, calcineurin’s mechanism is unique in requiring coordinated calcium binding to both CaN B and CaM for full activation, unlike PP1/PP2A which rely primarily on regulatory subunits.

Properties

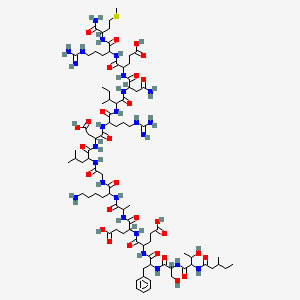

IUPAC Name |

5-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[3-hydroxy-2-[[3-hydroxy-2-(3-methylpentanoylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H141N25O28S/c1-10-43(5)36-61(114)109-68(46(8)112)83(138)108-59(41-111)81(136)105-56(37-47-19-13-12-14-20-47)78(133)103-54(26-29-65(120)121)75(130)102-52(24-27-63(116)117)72(127)96-45(7)70(125)99-49(21-15-16-31-86)71(126)95-40-62(115)97-55(35-42(3)4)77(132)106-58(39-66(122)123)80(135)101-51(23-18-33-94-85(91)92)76(131)110-67(44(6)11-2)82(137)107-57(38-60(87)113)79(134)104-53(25-28-64(118)119)74(129)100-50(22-17-32-93-84(89)90)73(128)98-48(69(88)124)30-34-139-9/h12-14,19-20,42-46,48-59,67-68,111-112H,10-11,15-18,21-41,86H2,1-9H3,(H2,87,113)(H2,88,124)(H,95,126)(H,96,127)(H,97,115)(H,98,128)(H,99,125)(H,100,129)(H,101,135)(H,102,130)(H,103,133)(H,104,134)(H,105,136)(H,106,132)(H,107,137)(H,108,138)(H,109,114)(H,110,131)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H4,89,90,93)(H4,91,92,94) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLUSCCJNIFCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H141N25O28S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1993.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Synthesis

CAIP is synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Liberty microwave-assisted peptide synthesizer. Key steps include:

-

Resin Activation : A Rink amide resin (0.25 mmol/g loading) is swelled in dimethylformamide (DMF) for 30 minutes.

-

Deprotection : Fmoc groups are removed using 20% piperidine in DMF under microwave irradiation (50°C, 2 × 1 minute).

-

Amino Acid Coupling : Activated Fmoc-protected amino acids (4-fold excess) are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF (5:2:10 molar ratio).

-

Phosphorylation : For phosphorylated variants (e.g., pSer-15), phosphoserine is incorporated using pre-phosphorylated Fmoc-Ser(PO(OBzl)OH)-OH.

Microwave-Assisted Synthesis

Microwave irradiation (50 W, 75°C) reduces coupling times to 5 minutes per residue, enhancing yield and reducing epimerization. A typical 20-mer CAIP (e.g., residues 467–486) is synthesized in 6 hours with >90% crude purity.

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). For CAIP:

-

Gradient : 5% B to 60% B over 30 minutes.

-

Flow Rate : 1 mL/min.

-

Detection : UV at 220 nm.

Purified CAIP typically achieves >95% purity, as validated by analytical HPLC.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms peptide identity:

Post-Synthetic Modifications for Enhanced Functionality

Fluorescent Labeling

For fluorimetric assays, CAIP is labeled with fluorescein isothiocyanate (FITC) at the N-terminus. The reaction is conducted in 100 mM sodium bicarbonate buffer (pH 9.0) with a 10:1 molar excess of FITC, followed by RP-HPLC purification.

Cell-Penetrating Peptide (CPP) Conjugation

To enhance cellular uptake, CAIP is conjugated to an arginine-rich CPP (e.g., RRRRRRR) via a disulfide bridge. The CPP-CAIP conjugate is synthesized using SPPS with Fmoc-Cys(Trt)-OH at the C-terminus, followed by oxidative dimerization in 50% DMSO.

Functional Validation of CAIP

In Vitro Calcineurin Inhibition Assays

CAIP activity is assessed using:

Chemical Reactions Analysis

Types of Reactions

Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residue, converting it to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Neuroprotection

Mechanism of Action : Calcineurin plays a significant role in excitatory neuronal cell death, particularly in conditions of glutamate toxicity. The cell-permeable calcineurin autoinhibitory peptide has been shown to inhibit calcineurin activity, thereby protecting neurons from apoptosis induced by excitatory neurotransmitters like glutamate. In vitro studies have demonstrated that this peptide effectively transduces into primary neuronal cultures and inhibits calcineurin phosphatase activity, leading to reduced neuronal death in models of excitotoxicity .

Case Study : A study published in the Journal of Neurochemistry highlighted the efficacy of the this compound in preventing excitatory neuronal cell death. The results indicated that treatment with this peptide significantly reduced cell death rates compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases associated with excitotoxicity .

Cardiovascular Applications

Role in Vascular Smooth Muscle Cells : The this compound has implications in vascular biology, particularly regarding the proliferation and migration of vascular smooth muscle cells (VSMCs). Calcineurin activation is linked to pathological remodeling processes such as atherosclerosis and restenosis. Inhibition of calcineurin using the autoinhibitory peptide has been shown to reduce VSMC proliferation and migration in response to growth factors like angiotensin II .

Research Findings : In experiments involving rat aorta VSMCs, the application of calcineurin inhibitors, including the autoinhibitory peptide, resulted in decreased cell proliferation and extracellular matrix production. This suggests that targeting calcineurin signaling pathways could be beneficial in managing vascular diseases .

Calcium Signaling Modulation

Influence on Ion Channels : The this compound also plays a role in modulating ion channel activity. For instance, it has been used to investigate its effects on kainate receptors in hippocampal neurons. The presence of the peptide abolished NMDA-induced depression of kainate receptor currents, indicating its capacity to regulate calcium-dependent signaling mechanisms within neurons .

Implications for Research : By utilizing the autoinhibitory peptide in electrophysiological studies, researchers can better understand how calcineurin influences synaptic plasticity and neuronal excitability. This knowledge is crucial for developing interventions for conditions such as epilepsy and other neurological disorders characterized by altered calcium signaling .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of Calcineurin Autoinhibitory Peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Cain (Calcineurin Inhibitor 1)

AKAP79 (A-Kinase Anchoring Protein 79)

PVIVIT Peptide (MAGPHPVIVITGPHEE)

DSCR1 18 (KQFLISPPASPPVGWKQV)

- Source : Derived from Down syndrome critical region 1 .

- Mechanism : Competes with CAP for binding to calcineurin’s catalytic domain .

- Potency : Inhibits calcineurin at sub-micromolar concentrations, comparable to PVIVIT .

Non-Peptidyl Inhibitors

Cyclosporine A (CsA)

FK506 (Tacrolimus)

- Source : Streptomyces metabolite .

- Mechanism : Binds FKBP12, inhibiting calcineurin via a mechanism similar to CsA .

- Potency : IC50 ≈ 1–10 nM, ~1,000–10,000× more potent than CAP .

Comparative Analysis

Table 1. Key Properties of Calcineurin Inhibitors

Table 2. Functional and Clinical Implications

Key Research Findings

Mechanistic Insights : CAP’s inhibition is reversed by CaM, whereas Cain and AKAP79 act independently of CaM .

Structural Studies : CAP’s arginine-rich motif (RRPRRD) is critical for calcineurin binding, while PVIVIT relies on hydrophobic residues (VIVIT) .

Therapeutic Potential: CAP derivatives show neuroprotective effects (IC50 ≈ 10 µM) in excitotoxicity models, contrasting with CsA’s toxicity .

Pathological Roles : Elevated CAP proteolysis correlates with cardiac hypertrophy, highlighting its regulatory role in disease .

Biological Activity

Calcineurin autoinhibitory peptide (CaN-AID) is a cell-permeable peptide that selectively inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin (CaN). This peptide plays a significant role in various biological processes, particularly in neuronal protection and signaling pathways. This article explores the biological activity of CaN-AID, its mechanisms, and potential therapeutic applications based on diverse research findings.

Overview of Calcineurin and Its Inhibition

Calcineurin is a serine/threonine phosphatase that is activated by calcium ions and calmodulin. It is crucial for several physiological processes, including T-cell activation, muscle contraction, and neuronal signaling. Dysregulation of calcineurin activity has been implicated in various pathological conditions, such as neurodegenerative diseases and cardiac dysfunctions. The autoinhibitory peptide serves to modulate this activity effectively.

The structure of the this compound includes a sequence that allows it to penetrate cell membranes efficiently. The peptide's mechanism involves binding to calcineurin, inhibiting its phosphatase activity, which is essential for dephosphorylating target proteins involved in signaling pathways.

The IC50 value for CaN-AID is approximately 10 µM when using -myosin light chain as a substrate, indicating its potency as an inhibitor of Mn-stimulated calcineurin activity .

Neuroprotection

Research has demonstrated that CaN-AID can protect neurons from excitotoxicity induced by glutamate. A study showed that the peptide significantly inhibited excitatory neuronal cell death by blocking calcineurin's phosphatase activity, thereby preventing apoptosis in primary cultured neurons . This suggests potential applications for CaN-AID in treating neurodegenerative diseases where excitotoxicity plays a role.

Regulation of Calcium Signaling

Calcineurin is pivotal in calcium signaling pathways. By inhibiting calcineurin, CaN-AID can alter downstream signaling cascades. For instance, studies have shown that inhibition of calcineurin affects the phosphorylation state of various proteins involved in cellular responses to calcium fluctuations .

Case Studies and Research Findings

- Neuronal Cell Death :

- Cardiac Function :

- Cancer Research :

Comparative Analysis of Calcineurin Inhibition

| Peptide/Compound | IC50 (µM) | Target | Biological Effect |

|---|---|---|---|

| This compound | ~10 | Calcineurin | Neuroprotection, inhibition of apoptosis |

| FK506 | ~0.5 | Calcineurin | Immunosuppression |

| Cyclosporin A | ~0.1 | Calcineurin | Immunosuppression |

Q & A

Q. What is the structural basis of CAP’s autoinhibitory function, and how does it regulate calcineurin activity?

CAP is derived from the calcineurin B subunit and binds to the catalytic domain of calcineurin A, forming an autoinhibitory conformation that suppresses phosphatase activity. The peptide sequence (ITSFEEAKGLDRINERMPPRRDAMP) facilitates this interaction by blocking substrate access. Upon calcium/calmodulin (Ca²⁺/CaM) binding, the inhibitory conformation is disrupted, restoring calcineurin activity . Structural studies highlight critical residues (e.g., Arg and Asp) that stabilize the autoinhibitory interface, which can be probed via mutagenesis or NMR spectroscopy .

Q. What are the optimal storage conditions for CAP to ensure stability in experimental settings?

CAP is highly sensitive to degradation. For long-term storage:

Q. How is CAP utilized in phosphatase activity assays to study calcineurin regulation?

CAP is used to inhibit calcineurin in vitro. A standard protocol involves:

- Incubating calcineurin with CAP (10–20 µM) at 30°C for 30 minutes.

- Adding a substrate (e.g., ³²P-labeled RII peptide or pNPP) and measuring dephosphorylation via radioactivity or spectrophotometry.

- Including controls (e.g., Ca²⁺/CaM to reverse inhibition) to validate specificity .

Advanced Research Questions

Q. How does CAP’s inhibitory mechanism differ from other calcineurin inhibitors (e.g., cyclosporine A or FK506)?

Unlike cyclosporine A (CsA), which binds cyclophilin to inhibit calcineurin, CAP directly blocks the catalytic site. Key distinctions:

Q. How can researchers resolve contradictory data on CAP’s role in apoptotic signaling?

Studies report conflicting roles for CAP in apoptosis. For example, CAP does not protect against endothelial hyperpermeability induced by caspase-3, unlike CsA . To address contradictions:

Q. What methodological considerations are critical when using cell-permeable CAP in live-cell imaging?

Cell-permeable CAP (e.g., tagged with poly-Arg sequences) requires:

- Validation of permeability : Use fluorescently labeled CAP and confocal microscopy to confirm intracellular delivery .

- Toxicity checks : Assess cell viability via MTT assay after treatment.

- Time-course experiments : Monitor inhibition dynamics, as effects may peak within 1–2 hours .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study CAP’s interaction with calcineurin isoforms?

- Isoform specificity : Use recombinant calcineurin isoforms (e.g., CnAα vs. CnAβ) in phosphatase assays with CAP.

- Binding assays : Employ surface plasmon resonance (SPR) or ITC to quantify CAP’s affinity for isoforms.

- Structural modeling : Compare CAP’s binding interface across isoforms using AlphaFold or molecular docking .

Q. What statistical approaches are recommended for analyzing CAP’s dose-response effects in enzyme kinetics?

- Fit data to a Hill equation to calculate IC₅₀ and cooperativity.

- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., CAP vs. mutant peptides).

- Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Conflict Resolution & Reproducibility

Q. How can researchers address batch-to-batch variability in CAP synthesis?

Q. What steps ensure reproducibility in CAP-based studies of calcineurin signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.